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molecular formula C13H15N3O2 B8712000 2-{6-Amino-5-(4-methylphenyl)-pyrimidin-4-yloxy}ethanol CAS No. 169677-36-5

2-{6-Amino-5-(4-methylphenyl)-pyrimidin-4-yloxy}ethanol

Cat. No. B8712000
M. Wt: 245.28 g/mol
InChI Key: VYBWOLREYOQAKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05739333

Procedure details

A mixture of 4-amino-6-chloro-5-(4-methylphenyl)pyrimidine (500 mg), ethylene glycol (10 ml) and sodium hydride (60% dispersion, 0.46 g) is reacted at 70° C. for two hours, and then reacted at 90° C. for five hours. The reaction mixture is treated with a saturated ammonium chloride solution, and extracted with ethyl acetate. The ethyl acetate layer is washed, dried, and evaporated under reduced pressure to remove the solvent. The residue is crystallized from hexane-ethyl acetate to give 2-{6-amino-5-(4-methylphenyl)-pyrimidin-4-yloxy}ethanol (422 mg).
Name
4-amino-6-chloro-5-(4-methylphenyl)pyrimidine
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.46 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([C:8]2[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][CH:9]=2)=[C:6](Cl)[N:5]=[CH:4][N:3]=1.[H-].[Na+].[Cl-].[NH4+].[CH2:20]([OH:23])[CH2:21][OH:22]>>[NH2:1][C:2]1[N:3]=[CH:4][N:5]=[C:6]([O:22][CH2:21][CH2:20][OH:23])[C:7]=1[C:8]1[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][CH:9]=1 |f:1.2,3.4|

Inputs

Step One
Name
4-amino-6-chloro-5-(4-methylphenyl)pyrimidine
Quantity
500 mg
Type
reactant
Smiles
NC1=NC=NC(=C1C1=CC=C(C=C1)C)Cl
Name
Quantity
0.46 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
10 mL
Type
reactant
Smiles
C(CO)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is reacted at 70° C. for two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
reacted at 90° C. for five hours
Duration
5 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate layer is washed
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the solvent
CUSTOM
Type
CUSTOM
Details
The residue is crystallized from hexane-ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=NC=N1)OCCO)C1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 422 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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